The compound is cataloged under the CAS number 55931-64-1 and is recognized for its structural characteristics that include a piperazine ring substituted with a chlorophenyl group. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications in research .
The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine can be achieved through several methods, typically involving the reaction of piperazine derivatives with appropriate alkyl halides or amines.
One common synthetic route involves:
The molecular structure of C13H20ClN3 features a piperazine ring that is substituted at one nitrogen atom with a propanamine chain and at the para position with a chlorophenyl group.
The presence of the chlorine atom on the phenyl ring affects both the electronic properties and biological activity of the compound, making it an interesting candidate for further pharmacological studies.
The compound can participate in various chemical reactions typical of amines and piperazines, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific research applications .
While specific mechanisms may vary based on application, studies suggest that compounds like C13H20ClN3 may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that piperazine derivatives can exhibit activity as receptor antagonists or agonists, influencing neurotransmitter release and uptake. The chlorophenyl substitution likely enhances binding affinity to specific receptors involved in mood regulation and anxiety disorders .
3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine has several scientific applications:
The versatility of this compound makes it valuable in both academic research and potential industrial applications related to drug development .
The synthetic lineage of nitrogen-chlorinated heterocycles like C13H20ClN3 traces back to foundational discoveries in the 1850s, when pyridine and pyrrole were first isolated from bone pyrolysis [1]. Early heterocyclic synthesis relied heavily on natural product derivatization, but the 20th century witnessed a paradigm shift toward systematic synthetic methodologies. Key milestones relevant to C13H20ClN3 include:
Table 1: Evolution of Synthetic Methods Relevant to C13H20ClN3
| Era | Dominant Methods | Limitations for C13H20ClN3 | Modern Alternatives |
|---|---|---|---|
| Pre-1950s | Pyrolysis, electrophilic halogenation | Low yields, poor regioselectivity | Transition metal-catalyzed C–H activation |
| 1950s–1990s | Nucleophilic substitution, classical heterocyclization | Functional group incompatibility | Microwave-assisted synthesis, flow chemistry |
| 2000s–Present | Click chemistry, C–H functionalization | Catalyst cost, optimization complexity | Photoredox catalysis, biocatalysis |
Recent advances in sustainable synthesis could address historical challenges in C13H20ClN3 production. Microwave irradiation enhances reaction efficiency in nitrogenous systems, while flow chemistry improves exothermic control during chlorination steps [8]. Computational retrosynthetic analysis (e.g., using ARChem software) further enables optimized route design for such multifunctional heterocycles, potentially reducing synthetic steps and improving atom economy.
The physicochemical behavior of C13H20ClN3 emerges from complex electronic interactions between its heteroatoms, chlorine substituent, and carbon framework. Three interconnected theoretical models elucidate its properties:
Table 2: Computational Descriptors Governing C13H20ClN3's Reactivity
| Parameter | Theoretical Influence | Predicted Value Range for C13H20ClN3 |
|---|---|---|
| HOMO-LUMO Gap (eV) | Kinetic stability, excitation energy | 4.8–5.6 (DFT/B3LYP/6-31G**) |
| Molecular Electrostatic Potential (MEP) | Nucleophilic/electrophilic attack sites | Negative regions at N, positive near Cl |
| Fukui Indices (f+) | Susceptibility to nucleophilic attack | Highest at ortho carbons relative to Cl |
These frameworks enable predictive manipulation of C13H20ClN3's properties. For instance, chlorine's -I effect can be counterbalanced by attaching electron-donating alkyl groups to nitrogen, fine-tuning the compound's electronic profile for specific applications.
Despite its structural promise, C13H20ClN3 exhibits significant research deficiencies that impede its therapeutic translation:
Synthetic Scalability Gaps: Current routes to triazole-chlorinated hybrids (potential C13H20ClN3 scaffolds) suffer from copper catalyst residues exceeding 15 ppm—problematic for pharmaceutical acceptance. Azide safety concerns further limit kilogram-scale production. Alternative catalysts like ruthenium complexes (e.g., Cp*RuCl(PPh3)2) enable regioselective triazole formation without azides but remain prohibitively expensive for industrial adoption [8]. Sustainable chlorination methods are equally underdeveloped; electrochemical chlorination shows promise but lacks demonstrated efficacy on complex heterocyclic substrates like C13H20ClN3.
Mechanistic Ambiguities in Biological Activity: While heterocyclic chlorinated compounds demonstrate antiviral and anticancer properties, the precise role of chlorine in C13H20ClN3's pharmacodynamics remains unquantified. Key questions include:
Structural Characterization Deficiencies: No experimental crystal structure of C13H20ClN3 has been reported, creating uncertainty about its conformational preferences. Chlorine's influence on ring puckering in saturated nitrogen heterocycles (e.g., N–Cl distance in piperidines) varies by position, affecting 3D presentation to biological targets. Molecular dynamics simulations suggest chlorine at C3 of piperidine increases chair inversion barriers by 2–3 kcal/mol versus C2 substitution, but experimental validation is lacking [3].
Selectivity and Polypharmacology Challenges: Heterocyclic nitrogen compounds frequently interact with multiple off-target receptors. For C13H20ClN3, predictive modeling indicates potential activity at 42% of human kinases due to ATP-mimetic capacity. Chlorine's introduction may exacerbate this by enhancing hydrophobic binding in conserved kinase pockets. Fragment-based screening could map C13H20ClN3's privileged substructures to mitigate polypharmacology, but such studies remain unrealized [5] [8].
Table 3: High-Priority Research Questions for C13H20ClN3
| Knowledge Gap Domain | Critical Unanswered Questions | Proposed Resolution Approaches |
|---|---|---|
| Synthetic Chemistry | Can heterogeneous catalysts replace homogeneous metals in triazole formation? | Immobilized copper on MOFs; organocatalysis |
| Metabolic Stability | Does chlorine reduce Phase I metabolism at adjacent carbons? | Isotope-labeled in vitro microsomal assays |
| Target Engagement | What is the stoichiometry of halogen bonding with protein targets? | X-ray crystallography of target complexes |
| Environmental Impact | Are chlorinated heterocyclic metabolites environmentally persistent? | EPA Model 3 biodegradability simulation |
Addressing these gaps requires methodological innovations. Snapshot audit methodologies—prospective, time-constrained assessments of chemical practices—could systematically evaluate synthetic reproducibility across laboratories [6]. High-throughput automation platforms would enable rapid screening of C13H20ClN3 derivatives against therapeutically relevant targets like carbonic anhydrase IX or tubulin, where chlorinated heterocycles show historical activity [5] [8]. Crucially, interdisciplinary collaboration between synthetic chemists, computational modelers, and pharmacologists is essential to transform C13H20ClN3 from a molecular formula into a therapeutically viable entity.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6